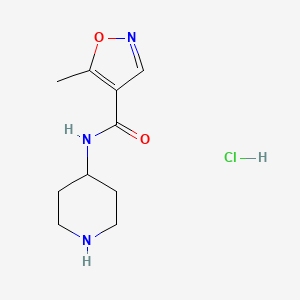

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride

Description

X-ray Crystallographic Analysis of Pyrrolo[1,2-c]oxazole Derivatives

Crystallographic investigations of related oxazole compounds have revealed fundamental structural parameters that provide insight into the molecular architecture of this compound. X-ray diffraction studies of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate demonstrate that the asymmetric unit consists of two piperidinium cations and two trifluoroacetate anions, with the substituted piperidinium moieties adopting chair conformations. The 1,2-oxazole rings occupy equatorial positions at the second carbon atom of the piperidinium ring, with a dihedral angle H(10)–C(10)–C(5)–O(1) measuring 158 degrees. Significantly, the methoxycarbonyl group remains coplanar with the 1,2-oxazole ring, indicating restricted rotation around the ring-carbonyl bond.

Detailed bond length and angle measurements for 1,2-oxazole fragments reveal characteristic parameters that correlate well with literature data for similar heterocyclic systems. The O(1)–N(2) bond length measures 1.420(2) Angstroms, while the N(2)–C(3) bond length is 1.298(3) Angstroms. The O(1)–N(2)–C(3) bond angle measures 105.00(16) degrees, reflecting the inherent strain within the five-membered heterocyclic system. Comparative analysis between different 1,2-oxazole rings within the same crystal structure shows marginal differences in bond lengths, suggesting minimal structural variation within the same chemical environment.

Crystal structure analysis of 5-methyl-1,2-oxazole-4-carboxamide hemihydrate provides additional insights into the hydrogen bonding patterns characteristic of oxazole carboxamides. The molecular structure exhibits non-planarity, with the benzene ring and isoxazole ring maintaining an almost coplanar arrangement characterized by a dihedral angle of 8.08(3) degrees. The central nitrogen atom and carbon atom demonstrate near-coplanarity with both the benzene and isoxazole rings, as evidenced by torsion angles of -178.8(2) degrees and 177.4(2) degrees respectively. These crystallographic parameters establish a structural foundation for understanding the three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance Spectral Assignments and Conformational Analysis

Nuclear magnetic resonance spectroscopy provides crucial insights into the solution-state behavior and conformational dynamics of this compound and related compounds. Structural assignments for 3-oxoisoxazole-2(3H)-carboxamides and related systems demonstrate characteristic differences in nuclear magnetic resonance chemical shifts that enable unambiguous identification of carboxamide versus carbamate structures. Dimethylcarboxamides exhibit broad singlets for N-methyl protons in proton nuclear magnetic resonance spectra, whereas dimethylcarbamates display two well-resolved singlets for these protons, reflecting differences in the carbon-nitrogen double bond character and rotational barriers.

The barrier to rotation of the carbon-nitrogen bond in analogous urea-type dimethylcarboxamide analogues ranges from 8-13 kilocalories per mole, while in dimethylcarbamates it reaches approximately 16 kilocalories per mole. These rotational barrier differences correspond to variations in carbon-nitrogen double bond character between ureas and carbamates, directly influencing the nuclear magnetic resonance spectral appearance. Similar behavior manifests in carbon-13 nuclear magnetic resonance spectra, where N-methyl carbons of carboxamides appear as very low intensity, broadened signals, while N-methyl carbons of carbamates appear as two sharp resonances.

Chemical shift analysis reveals that the H-4 proton of 3-oxoisoxazole-2(3H)-carboxamides appears between 5.27 and 5.58 parts per million, whereas for dimethylcarbamates this proton resonates between 6.07 and 6.17 parts per million. The nitrogen-15 labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate exhibits a proton-nitrogen-15 coupling constant of 14.36 hertz, while carbon-13 nuclear magnetic resonance spectra show carbon-nitrogen-15 interactions for signals C-3 (4.55 hertz), C-4 (1.30 hertz), and C-5 (1.96 hertz), unambiguously confirming the presence of a 1,2-oxazole ring. These coupling patterns provide definitive structural confirmation and enable monitoring of conformational changes in solution.

| Compound Type | H-4 Chemical Shift (ppm) | N-Me Appearance | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Dimethylcarboxamides | 5.27-5.58 | Broad singlet | 8-13 |

| Dimethylcarbamates | 6.07-6.17 | Two sharp singlets | ~16 |

| Methylcarboxamides | 5.27-5.58 | Single sharp peak | 8-13 |

Infrared and Raman Spectroscopic Profiling

Infrared and Raman spectroscopic analysis of oxazole carboxamide derivatives reveals characteristic vibrational frequencies that enable structural identification and conformational assessment. Infrared spectroscopy of related 5-methylisoxazole-4-carboxamide compounds demonstrates absorption bands at 3354 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations, 1616 wavenumbers for carbonyl stretching, and 1224 wavenumbers for carbon-fluorine stretching when fluorinated substituents are present. These characteristic frequencies provide fingerprint identification for the carboxamide functional group and associated heterocyclic framework.

Two-dimensional correlation spectroscopy studies of N-methylacetamide in the pure liquid state have demonstrated the potential for detailed vibrational analysis of amide-containing compounds. The amide I band exhibits complex behavior consisting of at least four distinct components at 1685, 1665, 1650, and 1635 wavenumbers, with temperature-dependent spectral variations revealing information about hydrogen bonding and molecular associations. Raman correlation spectroscopic analysis reveals that the amide I Raman band consists of at least three distinct bands at 1665, 1650, and 1635 wavenumbers, which correlate with infrared bands at the same frequencies.

Comparative infrared-Raman heterospectral correlation analysis establishes specific correlations between vibrational modes: 3275 wavenumbers (infrared amide A) correlates with 1650 and 1635 wavenumbers (Raman amide I) and 1305 wavenumbers (Raman amide III). This correlation pattern extends to include 3275, 1635, 1570, and 1300 wavenumbers in infrared spectroscopy, corresponding to 1650, 1635, and 1305 wavenumbers in Raman spectroscopy. All bands involved in this correlation decrease in the low-temperature range, indicating their association with large or medium-size oligomer formation through hydrogen bonding interactions.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3354 | - | Primary amine |

| Amide A | 3275 | - | Associated amide |

| C=O Stretch | 1616-1685 | 1635-1665 | Carbonyl groups |

| Amide III | 1300 | 1305 | C-N stretch + N-H bend |

| C-F Stretch | 1224 | - | Fluorinated substituents |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial information about the molecular integrity and fragmentation behavior of this compound. Liquid chromatography-mass spectrometry data for related compounds reveal characteristic fragmentation patterns that enable structural elucidation and purity assessment. Molecular ion peaks corresponding to the protonated molecular species [M+H]⁺ and sodium adducts [M+Na]⁺ provide confirmation of molecular weight and elemental composition.

Fragmentation analysis of related 5-methylisoxazole derivatives demonstrates characteristic loss patterns including loss of methyl groups, carboxamide moieties, and piperidine fragments. Compounds containing piperidine substituents typically exhibit base peaks corresponding to piperidine-containing fragments, reflecting the stability of the saturated heterocyclic ring under mass spectrometric conditions. The molecular ion region shows excellent agreement between observed and calculated masses, confirming the proposed molecular formulas and structural assignments.

Elemental analysis data provides additional validation of molecular composition, with calculated and found values showing excellent agreement for carbon, hydrogen, and nitrogen content. For representative compounds, calculated values of C: 62.49%, H: 4.61%, N: 11.66% correspond closely to found values of C: 62.46%, H: 4.68%, N: 11.70%, demonstrating high purity and structural integrity. High-resolution mass spectrometry enables precise mass determination and provides additional confidence in molecular formula assignments through accurate mass measurements exceeding four decimal places precision.

The compound exhibits a molecular weight of 209.24 grams per mole for the free base form, with the molecular formula C₁₀H₁₅N₃O₂. The presence of the hydrochloride salt increases the molecular weight correspondingly, with characteristic isotope patterns reflecting the chlorine contribution to the mass spectrum. Fragmentation pathways typically involve initial loss of the piperidine moiety, followed by cleavage of the carboxamide linkage and subsequent decomposition of the oxazole ring system under higher energy collision conditions.

Properties

IUPAC Name |

5-methyl-N-piperidin-4-yl-1,2-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-9(6-12-15-7)10(14)13-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAELGCJYVHILGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a piperidine ring and an oxazole moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 245.7 g/mol

- CAS Number : 1221722-77-5

- Purity : Minimum 95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures may act as agonists for human caseinolytic protease P (HsClpP), a protein involved in mitochondrial homeostasis and apoptosis regulation . This mechanism positions the compound as a potential candidate for anticancer therapies.

Biological Activity Overview

The following sections detail the biological activities observed in studies involving this compound, including its effects on cancer cells and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment, particularly against hepatocellular carcinoma (HCC). The compound has been shown to induce apoptosis in HCC cells by promoting the degradation of respiratory chain complex subunits. In vitro assays demonstrated:

- IC50 : 3.1 µM against HCCLM3 cells, indicating a potent inhibitory effect on cell proliferation.

- Mechanism : Induction of apoptosis through mitochondrial pathway activation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro evaluations have indicated:

- Gram-positive and Gram-negative Bacteria : The compound exhibited activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It also displayed antifungal properties, particularly against Candida albicans .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies indicate that compounds with oxazole rings exhibit antimicrobial properties. Research into similar compounds suggests that 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride may also possess such effects, warranting further investigation in vitro and in vivo.

- Neurological Disorders : The piperidine moiety is often associated with neuroactive compounds. This compound's structure may allow it to interact with neurotransmitter systems, potentially leading to applications in treating conditions like anxiety or depression.

- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation. Investigating its effects on inflammatory pathways could reveal new therapeutic avenues.

Pharmacological Studies

Pharmacological research is crucial for understanding the efficacy and safety of new compounds.

Case Studies

- In Vitro Studies : Research conducted on related oxazole derivatives has demonstrated their ability to inhibit bacterial growth. Similar methodologies can be applied to study the specific effects of this compound against various pathogens.

- In Vivo Efficacy : Animal models are essential for evaluating the pharmacokinetics and pharmacodynamics of new drugs. Initial studies should focus on dosing regimens and the compound's bioavailability.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Research Findings and Implications

- Immunomodulatory Potential: The leflunomide analog () demonstrates that oxazole carboxamides with aromatic substituents can effectively inhibit DHODH. The target compound’s piperidine group may redirect its activity toward CNS targets or alternative enzymes .

- Synthetic Challenges : The presence of benzisoxazole impurities () underscores the importance of optimizing reaction conditions to avoid byproducts during oxazole derivatization .

- Therapeutic Versatility : Structural modifications (e.g., nitro-thiazole in ) highlight the oxazole scaffold’s adaptability for diverse applications, from antimicrobials to CNS drugs .

Preparation Methods

Cyclization of α-aminoketones with Nitrile Derivatives

One common method involves cyclization of α-aminoketones with nitrile derivatives, often under acidic or basic conditions, to form the oxazole ring:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | α-Aminoketone + Nitrile derivative | Formation of a 2-amino-1,3-oxazole intermediate via cyclocondensation |

| 2 | Acidic or basic catalysis | Promotes ring closure to form the oxazole core |

This method is supported by literature on heterocyclic synthesis, where cyclization is facilitated by acids like polyphosphoric acid or dehydrating agents.

Metal-Free Cyclization Approaches

Recent advances favor metal-free routes, employing reagents such as lithium tert-butoxide in DMSO, which promote cyclization without metal catalysts, aligning with green chemistry principles.

Introduction of the Piperidin-4-yl Group

Nucleophilic Substitution

The piperidin-4-yl moiety can be introduced via nucleophilic substitution on a suitable precursor, such as a halogenated oxazole or via coupling with piperidine derivatives:

| Method | Reagents & Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Piperidine derivatives + halogenated oxazole | Typically under reflux in polar aprotic solvents like DMF or acetonitrile |

| Reductive amination | Piperidine aldehyde + oxazole precursor | Catalyzed by reducing agents like NaBH4 or catalytic hydrogenation |

Coupling Reactions

Amide bond formation between a carboxylic acid-functionalized oxazole and piperidine derivatives using coupling agents such as EDC or DCC is also prevalent, providing high yields and selectivity.

Methylation at the 5-Position

Methylation of the oxazole ring at the 5-position is achieved through electrophilic methylation:

| Reagents | Conditions | Description |

|---|---|---|

| Methyl iodide or dimethyl sulfate | Reflux in aprotic solvents | Methylates the 5-position selectively due to electronic effects |

| Catalytic methylation | Using methylating catalysts | Alternative routes for regioselectivity |

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

| Reagents | Conditions | Outcome |

|---|---|---|

| Concentrated HCl | Dissolution of free base in anhydrous conditions | Formation of the hydrochloride salt, enhancing stability and solubility |

Optimized Synthetic Route Data Table

Research Findings and Notes

- Green synthesis approaches are increasingly favored, employing metal-free cyclization methods and environmentally benign reagents.

- Microwave-assisted synthesis has demonstrated significant improvements in reaction times and yields, especially during heterocycle formation.

- Catalytic hydrogenation is commonly used for introducing the piperidinyl group, often employing Raney nickel or Pd/C catalysts under pressure.

- The selectivity of methylation at the 5-position is crucial and is optimized by controlling reaction conditions and choice of methylating agents.

Q & A

Basic Research Questions

Q. How should researchers safely handle and store 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct all procedures in a fume hood to minimize inhalation risks .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Ensure adequate ventilation during cleanup .

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer :

- Synthetic Route : Optimize via nucleophilic substitution or amide coupling, using piperidine-4-amine and 5-methyl-1,2-oxazole-4-carbonyl chloride as precursors. Monitor reaction progress with thin-layer chromatography (TLC) .

- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and reaction time (12–24 hours under reflux) .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Analytical Techniques :

| Parameter | Method | Conditions/Notes |

|---|---|---|

| Purity | HPLC | C18 column, acetonitrile/water (70:30), UV detection at 254 nm |

| Structure | NMR (¹H/¹³C) | DMSO-d₆ solvent; compare peaks to reference spectra (e.g., piperidine δ 2.5–3.5 ppm) |

| Molecular Weight | HRMS | Electrospray ionization (ESI+), m/z calculated vs. observed |

Advanced Research Questions

Q. How to design experiments to investigate the compound’s biological activity?

- Methodological Answer :

- Target Selection : Link to a conceptual framework (e.g., kinase inhibition or GPCR modulation) to guide assay selection .

- In Vitro Assays :

- Use enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination.

- Validate selectivity via panel screening against related targets (e.g., 10-kinase panel) .

- Data Interpretation : Apply dose-response curves and statistical tools (e.g., GraphPad Prism) to analyze efficacy and potency .

Q. How can contradictions in stability data under varying conditions be resolved?

- Methodological Answer :

- Controlled Studies :

| Condition | Parameter Tested | Method |

|---|---|---|

| Thermal | Degradation rate | TGA/DSC (5°C/min, N₂ atmosphere) |

| Hydrolytic | pH stability | Incubate in buffers (pH 3–9) at 37°C; monitor via HPLC |

- Root-Cause Analysis : Compare batch-specific impurities (e.g., residual solvents) using GC-MS and adjust synthesis protocols to minimize degradants .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3NYX). Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .

- ADMET Profiling : Predict pharmacokinetics via SwissADME or QikProp, focusing on logP (target <3) and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.